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Compound of Interest

Compound Name: BOC-D-Phenylglycinol

Cat. No.: B105088 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure,

stereochemical properties, and synthetic applications of BOC-D-Phenylglycinol. It is an

essential chiral building block in the synthesis of numerous pharmaceutical compounds, valued

for its defined stereochemistry and role in asymmetric synthesis.

Core Structure and Chemical Identity
BOC-D-Phenylglycinol, systematically known as tert-butyl N-[(1R)-2-hydroxy-1-

phenylethyl]carbamate, is a carbamate-protected amino alcohol.[1] The structure features a

phenyl group and a hydroxymethyl group attached to a stereogenic carbon atom, which is

further protected with a tert-butyloxycarbonyl (BOC) group. This protecting group strategy is

fundamental in peptide synthesis and other organic transformations, preventing unwanted side

reactions at the amino group.[1]

The key structural features include:

A single chiral center at the carbon atom bonded to the phenyl, amino, and hydroxymethyl

groups.

The (R)-configuration at this stereocenter, which is crucial for its application in asymmetric

synthesis.
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A BOC protecting group on the nitrogen atom, which is stable under a range of reaction

conditions but can be readily removed under acidic conditions.

A primary alcohol functional group that can be further functionalized.

Physicochemical and Stereochemical Data
The precise stereochemistry and physical properties of BOC-D-Phenylglycinol are critical for

its use in pharmaceutical manufacturing. The quantitative data for this compound are

summarized in the table below.

Property Value

CAS Number 102089-74-7

Molecular Formula C₁₃H₁₉NO₃

Molecular Weight 237.3 g/mol

IUPAC Name
tert-butyl N-[(1R)-2-hydroxy-1-

phenylethyl]carbamate

Appearance White to off-white powder

Melting Point 131-137 °C

Specific Rotation [α]D²⁰ -39° to -40° (c=1 in CHCl₃)

Purity ≥ 99% (HPLC)

Density 1.102 g/cm³

Boiling Point 382.4 °C at 760 mmHg

Data sourced from multiple chemical suppliers and databases.[1]

Experimental Protocols
Synthesis of an Elagolix Intermediate via Mitsunobu
Reaction
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BOC-D-Phenylglycinol is a key starting material in the synthesis of Elagolix, a drug used to

treat endometriosis. The following protocol describes the Mitsunobu reaction to couple BOC-D-
Phenylglycinol with a pyrimidine derivative.

Reaction:

5-bromo-l-[2-fluoro-6-(trifluoromethyl)benzyl]-6-methylpyrimidine-2,4(lH,3H)-dione + N-t-Boc-D-
phenylglycinol → 5-bromo-l-[2-fluoro-6-(trifluoromethyl) benzyl] -6-methyl-3- [2(R)-tert-

butoxycarbonylamino-2-phenylethyl]-pyrimidine-2,4-(lH,3H)-dione

Materials:

5-bromo-l-[2-fluoro-6-(trifluoromethyl)benzyl]-6-methylpyrimidine-2,4(lH,3H)-dione (Formula

V)

N-t-Boc-D-phenylglycinol (Formula VI)

Triphenylphosphine (PPh₃)

Di-tert-butyl azodicarboxylate (DBAD)

Toluene

Procedure:

To a stirred solution of 5-bromo-l-[2-fluoro-6-(trifluoromethyl)benzyl]-6-methylpyrimidine-

2,4(lH,3H)-dione (25 g) in toluene (275 ml), add N-t-Boc-D-phenylglycinol (19.5 g) and

triphenylphosphine (25.6 g).

Cool the mixture to 5-10°C.

Slowly add a solution of di-tert-butyl azodicarboxylate in toluene (22.5 g in 100 ml) to the

reaction mixture.

Allow the reaction to stir at room temperature overnight.

Concentrate the resulting mixture under vacuum to obtain the crude product.[2]
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Experimental Workflow for Elagolix Intermediate Synthesis:

Workflow for the Synthesis of an Elagolix Intermediate

Reaction Setup

Reaction Execution

Workup

Dissolve Pyrimidine Derivative in Toluene

Add BOC-D-Phenylglycinol

Add Triphenylphosphine

Cool to 5-10°C

Slowly Add DBAD Solution

Stir Overnight at Room Temperature

Concentrate Under Vacuum

Crude Elagolix Intermediate

Click to download full resolution via product page
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Workflow for the Synthesis of an Elagolix Intermediate

Chiral HPLC for Enantiomeric Purity Determination
The enantiomeric purity of BOC-D-Phenylglycinol is critical for its applications. Chiral High-

Performance Liquid Chromatography (HPLC) is a standard method for its determination.

Principle:

This method relies on a chiral stationary phase (CSP) that interacts differently with the two

enantiomers of a compound, leading to their separation and distinct retention times.

Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often

effective for the separation of N-protected amino acids and their derivatives.

General Protocol:

Column: A polysaccharide-based chiral column (e.g., CHIRALPAK® series) is a suitable

starting point for method development.

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar

modifier (e.g., isopropanol or ethanol) is typically used. The exact ratio is optimized to

achieve baseline separation.

Flow Rate: A flow rate of 0.5 to 1.5 mL/min is generally employed.

Detection: UV detection at a wavelength where the phenyl group absorbs (e.g., 210-230 nm)

is common.

Sample Preparation: Dissolve a small amount of BOC-D-Phenylglycinol in the mobile

phase or a compatible solvent.

Analysis: Inject the sample onto the HPLC system. The enantiomeric excess (e.e.) is

calculated from the peak areas of the two enantiomers.

NMR Spectroscopy for Stereochemical Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy, in conjunction with a chiral solvating agent

(CSA), can be used to determine the enantiomeric purity of BOC-D-Phenylglycinol.
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Principle:

A chiral solvating agent forms diastereomeric complexes with the enantiomers of the analyte

through non-covalent interactions. These diastereomeric complexes have different NMR

spectra, allowing for the differentiation and quantification of the individual enantiomers.

General Protocol:

Chiral Solvating Agent (CSA): Choose a suitable CSA that is known to interact with amino

alcohols. Examples include (R)- or (S)-1,1'-bi-2-naphthol (BINOL) derivatives or chiral acids.

Sample Preparation:

Dissolve a known amount of BOC-D-Phenylglycinol in a deuterated solvent (e.g.,

CDCl₃).

Acquire a standard ¹H NMR spectrum.

Add a molar equivalent of the CSA to the NMR tube.

Gently shake the tube to ensure mixing.

NMR Acquisition: Acquire another ¹H NMR spectrum of the mixture.

Analysis:

Compare the spectrum with and without the CSA.

Look for the splitting of signals corresponding to protons near the chiral center (e.g., the

methine proton or the methylene protons of the hydroxymethyl group).

The integration of the split signals will correspond to the ratio of the enantiomers in the

sample, from which the enantiomeric excess can be calculated.[3]

Conclusion
BOC-D-Phenylglycinol is a versatile and indispensable chiral building block in modern organic

synthesis, particularly in the pharmaceutical industry. Its well-defined stereochemistry and the
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presence of orthogonal protecting and functional groups make it an ideal starting material for

the enantioselective synthesis of complex molecules. The experimental protocols outlined in

this guide provide a foundation for its application and analysis, ensuring the stereochemical

integrity of the final products.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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